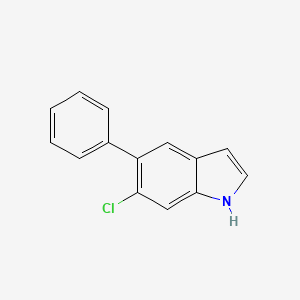
6-chloro-5-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-phenyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For 6-chloro-5-phenyl-1H-indole, the starting materials would be 6-chloro-2-phenylhydrazine and an appropriate ketone.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple 6-chloroindole with phenylboronic acid under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Electrophilic Aromatic Substitution: The phenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: 6-azido-5-phenyl-1H-indole or 6-thio-5-phenyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
6-Chloro-5-phenyl-1H-indole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine
This compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-chloro-5-phenyl-1H-indole exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-1H-indole: Lacks the phenyl group, which may influence its chemical properties and applications.
5-Chloro-1H-indole: Chlorine is at a different position, potentially altering its reactivity and biological effects.
Uniqueness
6-Chloro-5-phenyl-1H-indole is unique due to the combined presence of both the chlorine atom and the phenyl group, which can enhance its chemical reactivity and broaden its range of applications in various fields.
Propiedades
Fórmula molecular |
C14H10ClN |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
6-chloro-5-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-13-9-14-11(6-7-16-14)8-12(13)10-4-2-1-3-5-10/h1-9,16H |
Clave InChI |
ZXACCQYRMSVBJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C(=C2)C=CN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



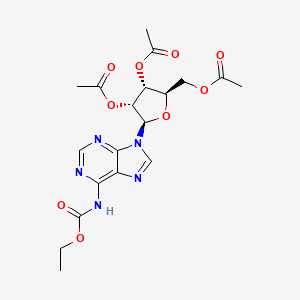
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)

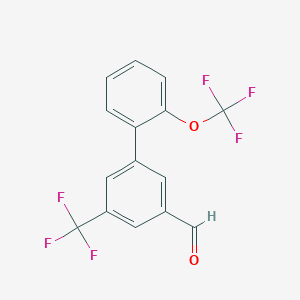



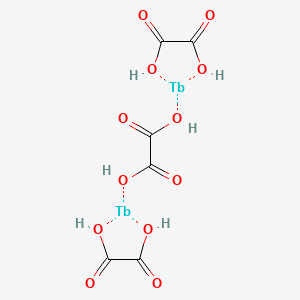


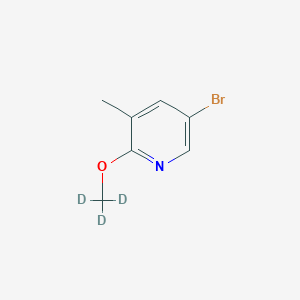
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)

